4,4',4'',4'''-(2,2',6,6'-Tetrafluoro-4,4'-dinitrobiphenyl-3,3',5,5'-tetrayl)tetramorpholine
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Overview
Description
4,4’,4’‘,4’‘’-(2,2’,6,6’-Tetrafluoro-4,4’-dinitrobiphenyl-3,3’,5,5’-tetrayl)tetramorpholine is a complex organic compound characterized by the presence of multiple fluorine and nitro groups attached to a biphenyl core, with tetramorpholine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-(2,2’,6,6’-Tetrafluoro-4,4’-dinitrobiphenyl-3,3’,5,5’-tetrayl)tetramorpholine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between 2,2’,6,6’-tetrafluorobiphenyl and 4-bromo-2,6-dinitrobenzene under palladium catalysis.
Introduction of Tetramorpholine Groups: The tetramorpholine groups can be introduced through a nucleophilic substitution reaction using morpholine and a suitable leaving group, such as a halide or tosylate, on the biphenyl core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro groups in the compound can undergo further oxidation to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, alkoxides with bases such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Nitroso derivatives, higher oxidation state compounds.
Reduction: Amino derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4,4’,4’‘,4’‘’-(2,2’,6,6’-Tetrafluoro-4,4’-dinitrobiphenyl-3,3’,5,5’-tetrayl)tetramorpholine has several scientific research applications:
Materials Science: Used in the development of advanced materials with unique electronic and optical properties.
Medicinal Chemistry: Investigated for potential use in drug development due to its structural complexity and potential biological activity.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4,4’,4’‘,4’‘’-(2,2’,6,6’-Tetrafluoro-4,4’-dinitrobiphenyl-3,3’,5,5’-tetrayl)tetramorpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple fluorine and nitro groups can influence its electronic properties, affecting its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4,4’,4’‘,4’‘’-(2,2’,6,6’-Tetrafluoro-4,4’-dinitrobiphenyl-3,3’,5,5’-tetrayl)tetraamine: Similar structure but with amine groups instead of morpholine.
4,4’,4’‘,4’‘’-(2,2’,6,6’-Tetrafluoro-4,4’-dinitrobiphenyl-3,3’,5,5’-tetrayl)tetrahydroxyl: Similar structure but with hydroxyl groups instead of morpholine.
Uniqueness
The presence of tetramorpholine groups in 4,4’,4’‘,4’‘’-(2,2’,6,6’-Tetrafluoro-4,4’-dinitrobiphenyl-3,3’,5,5’-tetrayl)tetramorpholine imparts unique steric and electronic properties, making it distinct from other similar compounds
Properties
Molecular Formula |
C28H32F4N6O8 |
---|---|
Molecular Weight |
656.6 g/mol |
IUPAC Name |
4-[3-(2,6-difluoro-3,5-dimorpholin-4-yl-4-nitrophenyl)-2,4-difluoro-5-morpholin-4-yl-6-nitrophenyl]morpholine |
InChI |
InChI=1S/C28H32F4N6O8/c29-19-17(20(30)24(34-3-11-44-12-4-34)27(37(39)40)23(19)33-1-9-43-10-2-33)18-21(31)25(35-5-13-45-14-6-35)28(38(41)42)26(22(18)32)36-7-15-46-16-8-36/h1-16H2 |
InChI Key |
GBJUMQTYJBLUEE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C(=C(C(=C2F)C3=C(C(=C(C(=C3F)N4CCOCC4)[N+](=O)[O-])N5CCOCC5)F)F)N6CCOCC6)[N+](=O)[O-] |
Origin of Product |
United States |
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